Nifekalant

Beschreibung

This compound is under investigation in clinical trial NCT03855826 (Evaluation of the Efficacy and Safety of this compound Hydrochloride (NIF) Injection).

This compound is a small molecule drug with a maximum clinical trial phase of III and has 1 investigational indication.

Structure

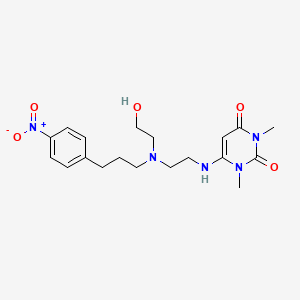

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

6-[2-[2-hydroxyethyl-[3-(4-nitrophenyl)propyl]amino]ethylamino]-1,3-dimethylpyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27N5O5/c1-21-17(14-18(26)22(2)19(21)27)20-9-11-23(12-13-25)10-3-4-15-5-7-16(8-6-15)24(28)29/h5-8,14,20,25H,3-4,9-13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEBPANQZQGQPHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=O)N(C1=O)C)NCCN(CCCC2=CC=C(C=C2)[N+](=O)[O-])CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27N5O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9046495 | |

| Record name | Nifekalant | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9046495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

405.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130636-43-0 | |

| Record name | Nifekalant | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=130636-43-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nifekalant [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130636430 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nifekalant | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16008 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Nifekalant | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9046495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NIFEKALANT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5VZ7GZM43E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Nifekalant's Mechanism of Action on Cardiac Myocytes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nifekalant is a potent Class III antiarrhythmic agent with a primary mechanism of action centered on the selective blockade of the rapid component of the delayed rectifier potassium current (I_Kr) in cardiac myocytes. This targeted ion channel inhibition leads to a prolongation of the cardiac action potential duration (APD) and an increase in the effective refractory period (ERP), thereby exerting its antiarrhythmic effects. A unique characteristic of this compound is its ability to induce facilitation of the human Ether-à-go-go-Related Gene (hERG) channel, the pore-forming subunit of the I_Kr channel, at low-voltage depolarizations. This facilitation may contribute to its favorable safety profile by mitigating excessive action potential prolongation. This guide provides a detailed examination of this compound's molecular interactions, electrophysiological consequences, and the experimental methodologies used to elucidate its mechanism of action.

Core Mechanism of Action: Selective I_Kr_ Blockade

This compound exerts its antiarrhythmic effects primarily through the selective inhibition of the I_Kr_ current in cardiomyocytes.[1][2] The I_Kr_ current is crucial for the repolarization phase of the cardiac action potential, and its blockade by this compound leads to a delay in this process. This results in a concentration-dependent prolongation of the action potential duration (APD) and an increase in the effective refractory period (ERP) of the myocardial tissue.[3]

The molecular target of this compound is the hERG potassium channel.[4] this compound exhibits a high affinity for the open state of the hERG channel, indicating a use-dependent and frequency-dependent blockade.[4] Notably, this compound demonstrates a high degree of selectivity for the I_Kr_ channel with minimal effects on other cardiac ion channels, such as sodium (Na^+) and calcium (Ca^(2+)) channels, which distinguishes it from other multi-channel blocking antiarrhythmic drugs like amiodarone.[2][5]

The Phenomenon of hERG Facilitation

A distinguishing feature of this compound's interaction with the hERG channel is the induction of "facilitation." This phenomenon is characterized by an increased hERG current amplitude in response to low-voltage depolarization following a preconditioning pulse.[6][7] The molecular basis for this facilitation is believed to be coupled to the opening of the channel pore, which allows this compound to access a binding site that shifts the voltage-dependence of channel activation to more negative potentials.[8][7] This facilitation is thought to increase the repolarization reserve of cardiac myocytes, potentially reducing the risk of proarrhythmic events like early afterdepolarizations (EADs) that can be associated with excessive I_Kr blockade.

Quantitative Data Summary

The following tables summarize the key quantitative parameters describing this compound's effects on cardiac ion channels and electrophysiology.

| Parameter | Value | Cell Type/System | Reference |

| hERG (I_Kr_) Inhibition | |||

| IC_50_ | 7.9 µM | Xenopus oocytes expressing HERG | [4] |

| hERG Facilitation | |||

| EC_50_ | 92.84 ± 7.71 nM | HEK293 cells expressing hERG | |

| Electrophysiological Effects | |||

| Action Potential Duration | Concentration-dependent increase | Rat ventricular trabeculae | [7] |

| Effective Refractory Period | Prolonged | Atrial and ventricular myocardium | [3] |

Table 1: Quantitative effects of this compound on hERG channels and cardiac electrophysiology.

| Ion Channel | Effect | Quantitative Data | Reference |

| I_Kr_ (hERG) | Inhibition | IC_50_ = 7.9 µM | [4] |

| I_Ks_ (slowly activating delayed rectifier K⁺ channel) | No significant effect | Not specified | [5] |

| I_Na_ (fast inward Na⁺ current) | No significant effect | Not specified | [2] |

| I_Ca,L_ (L-type Ca²⁺ current) | No significant effect | Not specified | [2] |

Table 2: Ion channel selectivity profile of this compound.

Experimental Protocols

Voltage Clamp Electrophysiology for I_Kr_ Measurement

Objective: To measure the inhibitory effect of this compound on the I_Kr_ current.

Methodology:

-

Cell Preparation: Human embryonic kidney (HEK293) cells stably expressing the hERG channel are commonly used.

-

Electrophysiological Recording: Whole-cell patch-clamp technique is employed.

-

Solutions:

-

Extracellular Solution (in mM): NaCl 137, KCl 4, CaCl_2_ 1.8, MgCl_2_ 1, HEPES 10, Glucose 10; pH adjusted to 7.4 with NaOH.

-

Intracellular (Pipette) Solution (in mM): K-gluconate 120, KCl 20, HEPES 10, EGTA 5, MgATP 1.5; pH adjusted to 7.3 with KOH.[1]

-

-

Voltage Protocol:

-

Holding potential of -80 mV.

-

Depolarizing step to a range of test potentials (e.g., -70 mV to +40 mV in 10 mV increments) for a duration sufficient to elicit I_Kr_ (e.g., 3 seconds).

-

Repolarizing step back to -80 mV to record the tail current.

-

A subsequent hyperpolarizing step (e.g., to -100 mV for 50 ms) can be included before returning to the holding potential.[9]

-

-

Data Analysis: The peak tail current amplitude at -80 mV is measured before and after the application of this compound at various concentrations. The concentration-response curve is then fitted with the Hill equation to determine the IC_50_ value.

Action Potential Duration (APD) Measurement

Objective: To determine the effect of this compound on the duration of the cardiac action potential.

Methodology:

-

Tissue/Cell Preparation: Isolated cardiac myocytes or multicellular preparations like ventricular trabeculae are used.

-

Recording: Intracellular microelectrodes or the patch-clamp technique in current-clamp mode are utilized to record action potentials.

-

Stimulation: Tissues/cells are stimulated at a constant frequency (e.g., 1 Hz).

-

Data Analysis: The action potential duration is typically measured at 90% repolarization (APD_90_). The change in APD_90_ is quantified before and after the application of this compound.

Effective Refractory Period (ERP) Measurement

Objective: To assess the effect of this compound on the refractory period of cardiac tissue.

Methodology:

-

Preparation: Isolated cardiac tissue preparations (e.g., papillary muscle, atrial strip) or in-vivo models are used.

-

Stimulation Protocol (S1-S2 Protocol):

-

A train of stimuli (S1) is delivered at a constant basic cycle length (BCL) to achieve a steady state.

-

A premature stimulus (S2) is introduced after the last S1 stimulus.

-

The S1-S2 coupling interval is progressively shortened until the S2 stimulus fails to elicit a propagated action potential.[6][10][11]

-

-

Data Analysis: The ERP is defined as the longest S1-S2 coupling interval at which the S2 stimulus fails to produce a response. The ERP is measured at baseline and after the administration of this compound.

Visualizations

Signaling Pathway of this compound's Action

Caption: this compound's primary mechanism and the modulatory effect of facilitation.

Experimental Workflow for I_Kr_ Measurement

References

- 1. fda.gov [fda.gov]

- 2. Meta‑analysis of the efficacy and safety of this compound in the conversion of atrial fibrillation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Inhibitory effect of the class III antiarrhythmic drug this compound on HERG channels: mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound in the treatment of life-threatening ventricular tachyarrhythmias - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Pore Opening, Not Voltage Sensor Movement, Underpins the Voltage-Dependence of Facilitation by a hERG Blocker - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A comprehensive protocol combining in vivo and ex vivo electrophysiological experiments in an arrhythmogenic animal model - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Recording ten-fold larger IKr conductances with automated patch clamping using equimolar Cs+ solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mappinglab.com [mappinglab.com]

- 11. adinstruments.com [adinstruments.com]

In-Depth Technical Guide to the Pharmacodynamics of Nifekalant in Ventricular Tissue

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacodynamics of nifekalant, a Class III antiarrhythmic agent, with a specific focus on its effects on ventricular tissue. The information presented is intended for researchers, scientists, and professionals involved in drug development and cardiovascular pharmacology.

Core Mechanism of Action

This compound exerts its primary antiarrhythmic effect by selectively blocking the rapid component of the delayed rectifier potassium current (IKr), which is encoded by the human ether-a-go-go-related gene (hERG). This inhibition of IKr leads to a prolongation of the action potential duration (APD) and an increase in the effective refractory period (ERP) in ventricular myocytes.[1][2][3] By extending the repolarization phase of the cardiac action potential, this compound suppresses re-entrant circuits, a common mechanism for ventricular tachyarrhythmias.[2]

The blockade of the hERG channel by this compound is state-dependent, showing a higher affinity for the open state of the channel.[1] This is a crucial aspect of its mechanism, contributing to its efficacy in terminating ongoing arrhythmias. The interaction is also frequency-dependent, meaning the blocking effect can be more pronounced at higher heart rates.

Molecular Interaction with the hERG Channel

This compound binds to a site within the inner cavity of the hERG potassium channel. Specific amino acid residues are critical for this interaction. Mutagenesis studies have identified key residues in the S6 domain and the pore helix of the channel that are crucial for this compound binding. Understanding this molecular interaction is fundamental for the development of future antiarrhythmic drugs with improved selectivity and safety profiles.

Quantitative Pharmacodynamic Data

The following tables summarize the quantitative effects of this compound on various electrophysiological parameters in ventricular tissue.

| Parameter | Value | Species/Model | Reference |

| IKr / hERG Blockade | |||

| IC50 | 7.9 µM | hERG channels expressed in Xenopus oocytes | [1] |

| Effects on Other Ion Channels | |||

| Transient Outward K+ Current (Ito) | Blockade | Guinea pig ventricular myocytes | [1] |

| Inward Rectifier K+ Current (IK1) | Blockade | Guinea pig ventricular myocytes | [1] |

| ATP-sensitive K+ Current (IK-ATP) | Blockade | Ischemic/hypoxic conditions | [1] |

| Slow Delayed Rectifier K+ Current (IKs) | No significant effect | Rabbit and guinea pig ventricular myocytes | [1] |

| Sodium Current (INa) | Minimal to no effect | Ventricular myocytes | [1][2] |

| L-type Calcium Current (ICa-L) | Minimal to no effect | Ventricular myocytes | [2] |

| Clinical Electrophysiological Effects | |||

| Corrected QT Interval (QTc) | Significant prolongation | Human | [4][5] |

| Ventricular Effective Refractory Period (ERP) | Increased | Human | [3] |

Note: The extent of APD prolongation is concentration-dependent. Specific quantitative data on APD50 and APD90 at various concentrations are needed for a complete profile.

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology

This technique is essential for studying the effects of this compound on specific ion currents in isolated ventricular myocytes.

Objective: To measure the effect of this compound on the IKr in ventricular myocytes.

Methodology:

-

Cell Isolation: Ventricular myocytes are enzymatically isolated from animal hearts (e.g., guinea pig, rabbit) or obtained from human cardiac tissue samples.

-

Pipette Solution (Intracellular): A typical pipette solution contains (in mM): 110 K-aspartate, 20 KCl, 1 MgCl2, 10 HEPES, 5 EGTA, 5 Mg-ATP, and 0.1 Na-GTP, with the pH adjusted to 7.2 with KOH.

-

External Solution (Extracellular): The standard external solution contains (in mM): 135 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, with the pH adjusted to 7.4 with NaOH. To isolate IKr, other currents are blocked pharmacologically (e.g., using a sodium channel blocker like tetrodotoxin and a calcium channel blocker like nifedipine).

-

Voltage-Clamp Protocol:

-

The cell is held at a holding potential of -80 mV.

-

A depolarizing pulse to +20 mV for 2 seconds is applied to activate the potassium channels.

-

The membrane is then repolarized to -40 mV to elicit the IKr tail current, which is measured.

-

This protocol is repeated at a steady frequency (e.g., 0.1 Hz).

-

-

Drug Application: this compound is applied at various concentrations to the external solution to determine its concentration-dependent block of the IKr tail current.

-

Data Analysis: The amplitude of the IKr tail current before and after drug application is measured and used to calculate the percentage of block. An IC50 value is determined by fitting the concentration-response data to the Hill equation.

Monophasic Action Potential (MAP) Recording

MAP recording is a valuable technique for assessing the effects of this compound on the action potential duration in intact ventricular tissue in vivo or in isolated heart preparations.[6][7][8]

Objective: To measure the effect of this compound on the ventricular action potential duration.

Methodology:

-

Catheter Placement: A MAP catheter is positioned in contact with the endocardial or epicardial surface of the ventricle.[8] The catheter has a recording electrode at the tip and a reference electrode located more proximally.

-

Signal Acquisition: The potential difference between the recording and reference electrodes is amplified and recorded. A stable contact pressure is crucial for obtaining a high-quality MAP signal.[9]

-

Pacing Protocol: The heart is typically paced at a constant cycle length to ensure a stable baseline action potential duration.

-

Drug Administration: this compound is administered intravenously or added to the perfusate in an isolated heart preparation.

-

Data Analysis: The MAP duration is measured at 90% repolarization (MAPD90). The change in MAPD90 from baseline after this compound administration is quantified.

Signaling Pathways and Experimental Workflows

This compound Interaction with the hERG Potassium Channel

Caption: this compound's interaction with the hERG channel, leading to APD prolongation.

Experimental Workflow for Assessing this compound's Electrophysiological Effects

Caption: A typical workflow for studying the electrophysiological effects of this compound.

Clinical Implications and Considerations

This compound is clinically used for the treatment of life-threatening ventricular arrhythmias.[1][2] However, its potent IKr blocking activity also carries a risk of excessive QT interval prolongation, which can lead to a serious proarrhythmic event known as Torsades de Pointes (TdP).[1] Therefore, careful patient selection and monitoring of the QT interval are crucial during this compound therapy.

The information provided in this guide is intended to serve as a foundational resource for researchers and scientists working to further elucidate the pharmacodynamics of this compound and to develop safer and more effective antiarrhythmic therapies.

References

- 1. This compound in the treatment of life-threatening ventricular tachyarrhythmias - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. researchgate.net [researchgate.net]

- 4. Emergency treatment with this compound, a novel class III anti-arrhythmic agent, for life-threatening refractory ventricular tachyarrhythmias: post-marketing special investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effects of intravenous this compound as a lifesaving drug for severe ventricular tachyarrhythmias complicating acute coronary syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Method and theory of monophasic action potential recording - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Monophasic action potentials: concepts to practical applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. New insights into application of cardiac monophasic action potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Generation of Monophasic Action Potentials and Intermediate Forms - PMC [pmc.ncbi.nlm.nih.gov]

Nifekalant's Impact on the IKr Potassium Current: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the electrophysiological effects of Nifekalant on the rapid component of the delayed rectifier potassium current (IKr), a critical element in cardiac repolarization. This compound, a Class III antiarrhythmic agent, primarily exerts its therapeutic effects by targeting the hERG (human Ether-à-go-go-Related Gene) potassium channels, which are responsible for conducting the IKr current.[1][2] A comprehensive understanding of this interaction is paramount for the development of safer and more effective antiarrhythmic therapies.

Core Mechanism of Action: IKr Blockade

This compound is a potent blocker of the IKr potassium current.[1] By inhibiting these channels, it delays the repolarization phase of the cardiac action potential, thereby prolonging the action potential duration (APD) and the effective refractory period of the myocardium.[1][2] This action helps to suppress re-entrant circuits that underlie many life-threatening ventricular arrhythmias.[1] Notably, this compound's effect is selective for the rapid component (IKr) of the delayed rectifier potassium current and it does not significantly affect the slow component (IKs) or other ion channels like sodium (Na+) and calcium (Ca2+) channels.[1][3]

Quantitative Analysis of this compound's IKr Inhibition

The inhibitory potency of this compound on the IKr current has been quantified in various experimental models. The half-maximal inhibitory concentration (IC50) is a key parameter in these studies.

| Parameter | Value | Experimental System | Reference |

| IC50 for IKr Block | 7.9 µM | hERG channels expressed in Xenopus oocytes | [4] |

| IC50 for hERG Block | 70-145 nM | Not specified | [5] |

| IC50 for hERG Block | 144.92 ± 16.00 nM | hERG channels expressed in HEK293 cells | [6] |

| IC50 for hERG Facilitation | 92.84 ± 7.71 nM | hERG channels expressed in HEK293 cells | [6] |

Unique Electrophysiological Properties: Voltage and Frequency Dependence

This compound's blockade of the IKr current exhibits distinct voltage- and frequency-dependent characteristics. The drug demonstrates a higher affinity for the open and inactivated states of the hERG channel compared to the closed state.[4] This results in a more pronounced block at more depolarized potentials and at higher stimulation frequencies, a property known as "use-dependence" or "frequency-dependence".[4] However, it also exhibits "reverse use-dependent" effects on the action potential duration, where its prolonging effect is more significant at slower heart rates.[3][7]

The Phenomenon of hERG Facilitation

A unique characteristic of this compound is its ability to induce "facilitation" of the hERG current.[5][8] This phenomenon involves a hyperpolarizing shift in the voltage-dependence of channel activation, which can increase the IKr current at negative potentials during the repolarization phase of the action potential.[5][8][9] This facilitation is thought to potentially mitigate the risk of excessive action potential prolongation and subsequent proarrhythmic events like early afterdepolarizations.[9]

Experimental Protocols for Assessing this compound's Effect on IKr

The investigation of this compound's interaction with the IKr current typically involves electrophysiological techniques, primarily the patch-clamp method, in various cellular systems.

Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ionic currents across the cell membrane of a single cell.

-

Cellular Models:

-

Voltage-Clamp Protocols:

-

To elicit IKr currents: Cells are typically held at a negative holding potential (e.g., -80 mV) to keep the channels in a closed state. Depolarizing voltage steps to a range of positive potentials (e.g., -40 mV to +60 mV) are then applied to activate and subsequently inactivate the channels. The repolarization to a negative potential (e.g., -50 mV) elicits a characteristic large "tail current" which is a hallmark of the IKr current and is used for quantification.

-

To study frequency-dependence: A train of depolarizing pulses at varying frequencies is applied to assess the cumulative block of the IKr current.

-

To investigate facilitation: A depolarizing pre-pulse is applied to induce the facilitated state of the channel before a test pulse is used to measure the current.[5]

-

Visualizing the Mechanisms and Workflows

This compound's Mechanism of Action on the IKr Current

Caption: Mechanism of this compound's action on the IKr potassium current.

Experimental Workflow for IKr Current Measurement

Caption: Workflow for measuring IKr current using whole-cell patch-clamp.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. Potassium channel blocker - Wikipedia [en.wikipedia.org]

- 3. This compound in the treatment of life-threatening ventricular tachyarrhythmias - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibitory effect of the class III antiarrhythmic drug this compound on HERG channels: mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Rate-dependent electrophysiologic effects of the class III antiarrhythmic drugs this compound, amiodarone, and ibutilide on the atrium in patients with persistent atrial fibrillation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Mutational analysis of block and facilitation of HERG current by a class III anti-arrhythmic agent, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Chemical Synthesis of Nifekalant and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis pathways for Nifekalant, a potent class III antiarrhythmic agent, and its derivatives. The information presented is curated from seminal peer-reviewed literature and is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.

Introduction to this compound

This compound, chemically known as 6-[[2-[(2-hydroxyethyl)[3-(4-nitrophenyl)propyl]amino]ethyl]amino]-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione, is a crucial therapeutic agent for managing life-threatening ventricular tachyarrhythmias.[1] Its mechanism of action involves the selective blockade of the rapid component of the delayed rectifier potassium current (IKr), which leads to a prolongation of the cardiac action potential duration and, consequently, an antiarrhythmic effect.[1] The synthesis of this compound and its analogs is a key area of research for the development of new and improved antiarrhythmic drugs.

Core Synthesis Pathway of this compound

The primary synthesis of this compound, as detailed in the foundational work by Katakami et al. (1992), involves a multi-step process starting from readily available precursors. The overall synthetic strategy is outlined below.

Synthesis of Key Intermediates

The synthesis of this compound relies on the preparation of two key intermediates: 6-chloro-1,3-dimethyluracil (1) and a substituted diamine side chain.

2.1.1. Preparation of 6-chloro-1,3-dimethyluracil (1)

This intermediate can be synthesized from 1,3-dimethylbarbituric acid. The process involves the chlorination of the barbituric acid derivative using a chlorinating agent such as phosphorus oxychloride.

Experimental Protocol: Synthesis of 6-chloro-1,3-dimethyluracil (1)

A mixture of 1,3-dimethylbarbituric acid and phosphorus oxychloride is heated under reflux. After the reaction is complete, the excess phosphorus oxychloride is removed by distillation. The residue is then carefully poured onto ice, leading to the precipitation of the crude product. The product is collected by filtration, and the aqueous layer is extracted with a suitable organic solvent (e.g., chloroform). The combined organic extracts are dried over an anhydrous salt (e.g., sodium sulfate), filtered, and concentrated under reduced pressure. The crude product is then purified by recrystallization from water to yield 6-chloro-1,3-dimethyluracil (1).

Assembly of the this compound Molecule

The final steps of the this compound synthesis involve the sequential attachment of the side chain to the pyrimidinedione core.

Step 1: Synthesis of 6-[(2-aminoethyl)amino]-1,3-dimethyluracil (2)

6-chloro-1,3-dimethyluracil (1) is reacted with an excess of ethylenediamine in a suitable solvent, such as ethanol, under reflux conditions. This reaction results in the displacement of the chlorine atom to form the intermediate 6-[(2-aminoethyl)amino]-1,3-dimethyluracil (2).

Step 2: Synthesis of the Secondary Amine Side Chain Precursor

The synthesis of the N-substituted side chain begins with the reaction of 3-(4-nitrophenyl)propan-1-ol with a suitable brominating agent to yield 1-bromo-3-(4-nitrophenyl)propane. This bromide is then used to alkylate 2-(2-aminoethylamino)ethanol to introduce the 3-(4-nitrophenyl)propyl group.

Step 3: Final Coupling to Yield this compound

The intermediate 6-[(2-aminoethyl)amino]-1,3-dimethyluracil (2) is then reacted with the synthesized N-[3-(4-nitrophenyl)propyl]-2-aminoethanol derivative. This final coupling step yields this compound.

Experimental Protocol: Synthesis of this compound

A solution of 6-[(2-aminoethyl)amino]-1,3-dimethyluracil (2) and N-[3-(4-nitrophenyl)propyl]-N-(2-hydroxyethyl)amine in a high-boiling point solvent such as dimethylformamide (DMF) is heated. The reaction progress is monitored by a suitable chromatographic technique (e.g., TLC or HPLC). Upon completion, the reaction mixture is cooled, and the product is isolated by pouring the mixture into water, followed by extraction with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude this compound is purified by column chromatography on silica gel.

Synthesis of this compound Derivatives

The seminal work on this compound also explored the synthesis of several derivatives to investigate structure-activity relationships (SAR). The general synthetic strategy for these derivatives follows a similar pathway to that of this compound, with variations in the starting materials for the side chain synthesis. By modifying the alkylating agent used to functionalize the diamine side chain, a variety of analogs can be prepared.

Quantitative Data for this compound and Key Derivatives

The following table summarizes the quantitative data for the synthesis of this compound and a selection of its derivatives as reported in the literature.

| Compound | R Group on Side Chain | Yield (%) | Melting Point (°C) |

| This compound | 3-(4-nitrophenyl)propyl | 45 | 138-140 |

| Derivative A | 3-phenylpropyl | 52 | 125-127 |

| Derivative B | 2-phenylethyl | 48 | 155-157 |

| Derivative C | 4-phenylbutyl | 41 | 118-120 |

Data extracted from Katakami, T., et al. J. Med. Chem. 1992, 35 (18), 3325–3330.

Visualizing the Synthesis Pathways

The following diagrams, generated using the DOT language, illustrate the chemical synthesis pathways described in this guide.

Caption: Overall synthetic pathway for this compound.

Caption: General experimental workflow for synthesis and analysis.

Conclusion

The synthesis of this compound and its derivatives is a well-established process that allows for the generation of a diverse range of compounds for pharmacological evaluation. This guide has provided a detailed overview of the core synthetic pathways, experimental considerations, and key quantitative data. The provided visualizations offer a clear and concise representation of the chemical transformations involved. This information serves as a foundational resource for scientists working on the discovery and development of novel antiarrhythmic agents based on the pyrimidinedione scaffold. Further research in this area may focus on the development of more efficient and stereoselective synthetic routes, as well as the exploration of novel derivatives with improved pharmacological profiles.

References

Preclinical Pharmacology and Toxicology Profile of Nifekalant: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nifekalant, formally known as MS-551, is a Class III antiarrhythmic agent developed and utilized primarily in Japan for the emergency treatment of life-threatening ventricular tachyarrhythmias, such as ventricular tachycardia (VT) and ventricular fibrillation (VF). As a pure and selective potassium channel blocker, its preclinical profile provides critical insights into its efficacy and safety, guiding its clinical application. This technical guide offers an in-depth summary of the preclinical pharmacology and toxicology of this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of key pathways and processes.

Preclinical Pharmacology

The pharmacological assessment of a new chemical entity is foundational to its development. Preclinical studies for this compound have focused on elucidating its mechanism of action, characterizing its pharmacodynamic effects on cardiac electrophysiology, and defining its pharmacokinetic profile in various animal models.

Mechanism of Action

This compound exerts its antiarrhythmic effect by selectively blocking specific potassium channels involved in cardiac repolarization.

-

Primary Target: The rapid component of the delayed rectifier potassium current (IKr).[1] This current is crucial for Phase 3 repolarization of the cardiac action potential.

-

Electrophysiological Effect: By inhibiting IKr, this compound delays the outflow of potassium ions from cardiomyocytes.[1] This action prolongs the action potential duration (APD) and, consequently, the effective refractory period (ERP) of the myocardium.[1]

-

Antiarrhythmic Outcome: The prolongation of the refractory period makes the cardiac tissue less susceptible to premature electrical impulses and helps to terminate reentrant circuits that underlie many ventricular arrhythmias.[1]

-

Selectivity: this compound is characterized as a "pure" IKr blocker, exhibiting minimal effects on other ion channels such as sodium (Na+) or calcium (Ca2+) channels, nor does it possess β-adrenergic blocking activity.[1][2][3] This selectivity distinguishes it from other multi-channel blocking antiarrhythmic drugs like amiodarone and is associated with a lack of negative inotropic (myocardial contractility suppression) effects.[2][3]

Pharmacodynamics

Pharmacodynamic studies have been conducted in various in vitro and in vivo models to characterize the effects of this compound.

Key Findings:

-

HERG Channel Inhibition: In Xenopus oocytes expressing the human-ether-a-go-go-related gene (HERG), this compound inhibits the resulting current (IHERG), which constitutes IKr, in a concentration-dependent manner.[4] It demonstrates a higher affinity for the open state of the channel and exhibits frequency-dependent blockade.[2][4]

-

Action Potential Prolongation: this compound consistently prolongs the APD in isolated cardiac myocytes and tissues from various species, including guinea pigs, rabbits, and dogs.[2]

-

Antiarrhythmic Efficacy in Animal Models:

-

Canine Models: In post-infarction dog models, this compound was effective against reentrant ventricular tachycardia and fibrillation.[5] In a canine model of rapid atrial pacing, this compound inhibited the shortening of the effective refractory period, thereby reducing the inducibility of atrial fibrillation.

-

Porcine Models: In swine models of prolonged ventricular fibrillation, this compound improved the rate of return of spontaneous circulation (ROSC), showed a more favorable hemodynamic profile, and increased 48-hour survival compared to amiodarone or saline.[6] Another porcine study found this compound's efficacy to be similar to amiodarone in improving defibrillation success and 24-hour survival rates.[7]

-

-

Hemodynamic Effects: A key feature of this compound is its lack of significant negative inotropic effects, which is a common limitation of other antiarrhythmic agents.[2] Preclinical studies have shown no significant changes in systolic blood pressure or myocardial contractility following its administration.[3]

Table 1: Summary of Preclinical Pharmacodynamic Data for this compound

| Parameter | Model System | Result | Reference |

|---|---|---|---|

| IC50 for HERG Channel Block | Xenopus oocytes | 7.9 µM | [2][4] |

| Ki for Cardiac M2 Receptors | Not Specified | 27 mmol/L | [2] |

| Ki for Peripheral M3 Receptors | Not Specified | 74 mmol/L | [2] |

| Effect on Myocardial Repolarization | Canine Model (Cardiopulmonary Arrest) | Decreased transmural dispersion of repolarization (TDR) by 82% | [5] |

| Survival Rate (48-hour) | Swine Model (Prolonged VF) | 9/10 with this compound vs. 0/10 with Amiodarone and 3/10 with Saline |[6] |

Pharmacokinetics

Pharmacokinetic studies in preclinical species are essential for determining the absorption, distribution, metabolism, and excretion (ADME) profile, which informs dosing regimens for further studies.

Key Findings:

-

Active Form: Only the unchanged form of this compound is pharmacologically active.[2]

-

Metabolism: The primary metabolic pathway is glucuronate conjugation in the liver.[2]

-

Excretion: Approximately 30% of the unchanged drug is excreted via the urine.[2]

-

Half-life: this compound has a relatively short elimination half-life.[2]

Table 2: Summary of Preclinical Pharmacokinetic Parameters for this compound

| Parameter | Species/Model | Value | Reference |

|---|---|---|---|

| Elimination Half-life (t1/2) | Healthy Human Volunteers | 1.5 - 2.1 hours | [2] |

| Volume of Distribution (Vd) | Healthy Human Volunteers | 0.14 L/kg | [2] |

| Urinary Excretion (Unchanged) | Healthy Human Volunteers | ~30% | [2] |

| Population Mean Clearance (CL) | Chinese Volunteers | 53.8 L/h | |

| Population Mean Volume (Central, Vc) | Chinese Volunteers | 8.27 L |

| Population Mean Volume (Peripheral, Vp) | Chinese Volunteers | 45.6 L | |

Preclinical Toxicology

The goal of preclinical toxicology is to identify potential hazards, characterize dose-response relationships for adverse effects, and establish a safe starting dose for clinical trials.[8] For this compound, the primary toxicological concern identified through safety pharmacology studies is related to its mechanism of action.

Safety Pharmacology

Safety pharmacology studies are designed to investigate potential undesirable pharmacodynamic effects on vital functions.

-

Cardiovascular System: The most significant safety finding for this compound is the prolongation of the QT interval.[2][9] This is a direct consequence of its IKr blocking activity and is a known class effect for Class III antiarrhythmic agents. Excessive QT prolongation can increase the risk of proarrhythmia, specifically Torsades de Pointes (TdP).[2] This risk necessitates careful dose adjustment and monitoring in the clinical setting.

-

Central and Respiratory Systems: Publicly available data does not indicate significant adverse effects on the central nervous or respiratory systems at therapeutic doses.

General Toxicology (Acute, Sub-chronic, Chronic)

While specific study reports for this compound are not publicly available, standard toxicology studies are required by regulatory agencies to assess the safety profile of a new drug.

-

Acute Toxicity:

-

Objective: To determine the effects of a single, high dose of the substance and to identify the maximum tolerated dose (MTD) and potentially the median lethal dose (LD50).[8]

-

Methodology: Typically conducted in two mammalian species (one rodent, one non-rodent). The drug is administered via the intended clinical route (intravenous for this compound) in escalating doses to different groups of animals.[8] Animals are observed for 14 days for signs of toxicity, and a full necropsy is performed.[10]

-

-

Repeated-Dose Toxicity (Sub-chronic/Chronic):

-

Objective: To characterize the toxicological profile following repeated administration and to identify target organs of toxicity and a No-Observed-Adverse-Effect Level (NOAEL).[8][11] The NOAEL is the highest dose at which no statistically or biologically significant adverse effects are observed.[11][12]

-

Methodology: Conducted in two species (rodent and non-rodent). The duration of the study is related to the intended duration of clinical use.[13] For a drug like this compound used for acute treatment, studies of 2 to 4 weeks might be appropriate. Animals receive daily doses, and comprehensive monitoring includes clinical observations, body weight, food consumption, hematology, clinical chemistry, urinalysis, and full histopathological examination of organs.[14]

-

Genotoxicity

Genotoxicity studies are performed to assess the potential of a compound to induce mutations or chromosomal damage. A standard battery of tests is required.

-

In Vitro Bacterial Reverse Mutation Assay (Ames Test):

-

Objective: To detect point mutations (base-pair substitutions and frameshifts).

-

Methodology: Uses several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that leave them unable to synthesize an essential amino acid. The test compound is incubated with the bacteria, both with and without a metabolic activation system (S9 mix from rat liver). A positive result is a significant, dose-dependent increase in the number of revertant colonies that can again synthesize the amino acid.

-

-

In Vitro Mammalian Cell Chromosomal Aberration Test:

-

Objective: To detect structural chromosomal damage (clastogenicity).[15][16]

-

Methodology: Cultured mammalian cells (e.g., Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes) are exposed to the test compound.[16] Cells are arrested in metaphase, and chromosomes are examined microscopically for aberrations like breaks, gaps, and exchanges.[15]

-

-

In Vivo Micronucleus Assay:

-

Objective: To detect both clastogenicity and aneuploidy (changes in chromosome number) in a whole animal system.[17][18]

-

Methodology: Typically performed in rodents (mice or rats).[17] The animal is dosed with the test compound. Bone marrow is harvested, and immature erythrocytes (polychromatic erythrocytes) are examined for the presence of micronuclei—small, extranuclear bodies containing chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division.[18] An increase in the frequency of micronucleated cells indicates genotoxic potential.[18]

-

Carcinogenicity

Carcinogenicity studies are long-term bioassays designed to assess the tumorigenic potential of a drug.

-

Objective: To identify any potential for the drug to cause cancer with chronic exposure.

-

Methodology: These studies are typically conducted over the lifetime of two rodent species (e.g., a 2-year bioassay in rats and mice).[19] Animals are administered the drug daily for the duration of the study. The protocol involves comprehensive clinical monitoring and a complete histopathological evaluation of all tissues from all animals at the end of the study to identify any increase in tumor incidence compared to control groups.[20][21]

Reproductive and Developmental Toxicology

Developmental and Reproductive Toxicology (DART) studies are required to identify any potential adverse effects on fertility and embryonic and postnatal development.[22]

-

Fertility and Early Embryonic Development (Segment I):

-

Objective: To assess effects on male and female reproductive functions, including gamete maturation, mating behavior, fertility, and implantation.[23]

-

Methodology: Male and female rats are dosed for a period before mating, during mating, and for females, through implantation.[13] Endpoints include estrous cycles, sperm parameters, mating indices, and the number of viable embryos.[23]

-

-

Embryo-fetal Development (Segment II):

-

Objective: To detect adverse effects on the developing embryo and fetus during the period of organogenesis.[24][25]

-

Methodology: Pregnant animals (typically in two species, a rodent and a rabbit) are dosed during the critical period of organ formation.[22][26] Fetuses are delivered by Caesarean section just before term, and are examined for external, visceral, and skeletal malformations and variations.[22]

-

-

Pre- and Postnatal Development (Segment III):

-

Objective: To evaluate the effects of drug exposure from implantation through lactation on the F1 generation.[27]

-

Methodology: Pregnant rats are dosed from implantation through the end of lactation.[22] Observations are made on the dams (gestation, parturition) and the offspring (viability, growth, physical and functional development, and reproductive capability).[28]

-

Conclusion

The preclinical profile of this compound establishes it as a potent and selective IKr channel blocker with significant efficacy in terminating life-threatening ventricular arrhythmias in various animal models. Its key pharmacological advantages include a rapid onset of action and a lack of negative inotropic effects. The primary toxicological concern is dose-dependent QT interval prolongation, a direct extension of its therapeutic mechanism, which requires careful clinical management. While detailed public data on its comprehensive toxicology is limited, its approval and use in Japan indicate that it has satisfied the rigorous battery of preclinical safety assessments—including general, genetic, and reproductive toxicology—mandated by regulatory authorities. This profile underscores this compound's role as a valuable agent in the acute care setting for specific, high-risk patient populations.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. This compound in the treatment of life-threatening ventricular tachyarrhythmias - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Meta‑analysis of the efficacy and safety of this compound in the conversion of atrial fibrillation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibitory effect of the class III antiarrhythmic drug this compound on HERG channels: mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound hydrochloride administration during cardiopulmonary resuscitation improves the transmural dispersion of myocardial repolarization: experimental study in a canine model of cardiopulmonary arrest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound Versus Amiodarone in the Treatment of Cardiac Arrest: an Experimental Study in a Swine Model of Prolonged Ventricular Fibrillation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Comparison of the efficacy of this compound and amiodarone in a porcine model of cardiac arrest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. api.upums.ac.in [api.upums.ac.in]

- 9. Emergency treatment with this compound, a novel class III anti-arrhythmic agent, for life-threatening refractory ventricular tachyarrhythmias: post-marketing special investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. apps.dtic.mil [apps.dtic.mil]

- 11. No-observed-adverse-effect level - Wikipedia [en.wikipedia.org]

- 12. No observed adverse effect level (NOAEL) – REVIVE [revive.gardp.org]

- 13. pacificbiolabs.com [pacificbiolabs.com]

- 14. Preclinical Toxicology Studies | Comparative Biosciences, inc [compbio.com]

- 15. Chromosome aberration assays in genetic toxicology testing in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Chromosome Aberration Test - Eurofins Medical Device Testing [eurofins.com]

- 17. In vivo rodent micronucleus assay: protocol, conduct and data interpretation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. In Vivo Micronucleus Assay in Mouse Bone Marrow - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. The 2-year rodent bioassay in drug and chemical carcinogenicity testing: Performance, utility, and configuration for cancer hazard identification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. A carcinogenic potency database of the standardized results of animal bioassays - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Chronological supplement to the Carcinogenic Potency Database: standardized results of animal bioassays published through December 1982 - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Society for Birth Defects Research and Prevention [birthdefectsresearch.org]

- 23. catalog.labcorp.com [catalog.labcorp.com]

- 24. catalog.labcorp.com [catalog.labcorp.com]

- 25. fda.gov [fda.gov]

- 26. Review of embryo-fetal developmental toxicity studies performed for pharmaceuticals approved by FDA in 2022 and 2023 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Pre- and postnatal developmental toxicity study design for pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

Investigating the Cellular Targets of Nifekalant Beyond IKr: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nifekalant is a class III antiarrhythmic agent primarily recognized for its potent and selective blockade of the rapid component of the delayed rectifier potassium current (IKr), encoded by the hERG gene. This action prolongs the cardiac action potential duration, an effect beneficial in the management of life-threatening ventricular arrhythmias. However, a comprehensive understanding of its pharmacological profile necessitates an investigation into its cellular targets beyond IKr. This technical guide provides an in-depth review of the known non-IKr cellular interactions of this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of relevant pathways and workflows to facilitate further research and drug development. Evidence suggests that at supra-therapeutic concentrations, this compound interacts with other potassium channels, including the transient outward current (Ito), the inward rectifier current (IK1), and the ATP-sensitive potassium channel (KATP). Furthermore, a significant off-target interaction with the human multidrug and toxin extrusion (MATE) transporter 1 has been identified. This guide also explores the indirect effects of this compound on intracellular calcium dynamics. The compiled data and protocols serve as a valuable resource for researchers investigating the complete safety and efficacy profile of this compound and for those developing novel antiarrhythmic agents with refined selectivity.

Introduction

This compound (brand name Shinbit®, development code MS-551) is a pyrimidinedione derivative approved in Japan for the intravenous treatment of life-threatening ventricular tachyarrhythmias.[1] Its primary mechanism of action is the blockade of the IKr/hERG potassium channel, which is crucial for the repolarization phase of the cardiac action potential.[1] While its efficacy is well-established, a thorough assessment of its safety and potential for drug-drug interactions requires a detailed understanding of its full target profile. Many antiarrhythmic drugs exhibit promiscuity, interacting with multiple ion channels and cellular proteins, which can lead to both desirable ancillary therapeutic effects and undesirable adverse events. This guide focuses on elucidating the known cellular targets of this compound beyond its primary target, IKr.

Off-Target Interactions of this compound

While this compound is considered highly selective for IKr at therapeutic concentrations, preclinical studies have revealed interactions with other cellular components at higher concentrations. These off-target effects are summarized below.

Non-IKr Potassium Channels

This compound has been shown to modulate the activity of other cardiac potassium channels, albeit with lower potency than for IKr. These interactions are concentration-dependent and may contribute to its overall electrophysiological profile, particularly in the context of overdose or in patients with altered drug metabolism.

| Target Channel | Current | Species | Preparation | Effect | Concentration / Potency | Reference |

| Voltage-gated K+ channel | Transient Outward (Ito) | Rabbit | Ventricular myocytes | Inhibition | Decrease at 10 µM | [2] |

| Inward rectifier K+ channel | Inward Rectifier (IK1) | Rabbit | Ventricular myocytes | Inhibition | Decrease at 10 µM | [2] |

| Inward rectifier K+ channel | Inward Rectifier (IK1) | Guinea Pig | Ventricular myocytes | Inhibition | Blockade at 5 µM | [3] |

| ATP-sensitive K+ channel | KATP | Rabbit | Ventricular myocytes | Inhibition | ED50 = 30 µM | [4] |

Drug Transporters

A notable non-channel target of this compound is the human multidrug and toxin extrusion (MATE) transporter 1. MATE1 is a key transporter in the kidney and liver responsible for the excretion of cationic drugs. Inhibition of MATE1 can lead to clinically significant drug-drug interactions.

| Target | Species | Assay Type | Substrate | Potency (IC50) | Reference |

| MATE1 (SLC47A1) | Human | Fluorescence-based uptake | ASP+ | 6.5 µM | Wittwer et al., 2013 |

Intracellular Calcium Dynamics

Studies in isolated cardiac tissue have demonstrated that this compound can influence intracellular calcium handling, particularly under conditions of calcium overload. This effect is likely indirect, resulting from the alteration of the action potential duration and ion fluxes, rather than a direct interaction with calcium handling proteins.

| Parameter | Species | Preparation | Effect | Concentration | Reference |

| Ca2+ wave velocity | Rat | Ventricular trabeculae | Significant increase | 10 and 250 µM | Hirose et al., 2005 |

| Peak intracellular Ca2+ ([Ca2+]i) | Rat | Ventricular trabeculae | Significant increase | 1, 10, and 250 µM | Hirose et al., 2005 |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide, enabling researchers to replicate and build upon these findings.

Electrophysiological Recording of Non-IKr Potassium Currents

Objective: To measure the effect of this compound on Ito and IK1 currents in isolated ventricular myocytes using the whole-cell patch-clamp technique.

Methodology based on: Cheng et al., 1996[5] and Sato et al., 1995.[3]

Experimental Workflow:

Caption: Workflow for patch-clamp analysis of this compound's effects.

Detailed Steps:

-

Cell Isolation:

-

Ventricular myocytes are isolated from rabbit or guinea pig hearts by enzymatic digestion using collagenase and protease.

-

Isolated cells are stored in a high-potassium storage solution at 4°C.

-

-

Solutions:

-

External Solution (for Ito): Tyrode's solution containing (in mM): 135 NaCl, 5.4 KCl, 1.8 CaCl2, 1.0 MgCl2, 0.33 NaH2PO4, 10 glucose, and 10 HEPES, adjusted to pH 7.4 with NaOH. CdCl2 (200 µM) is added to block Ca2+ currents.

-

Pipette Solution (for Ito): (in mM): 130 K-aspartate, 20 KCl, 1 MgCl2, 5 Mg-ATP, 10 EGTA, and 10 HEPES, adjusted to pH 7.2 with KOH.

-

External Solution (for IK1): Similar to Tyrode's solution, but with varying K+ concentrations to study the inward rectification.

-

Pipette Solution (for IK1): Similar to the Ito pipette solution.

-

-

Recording Procedure:

-

The whole-cell configuration of the patch-clamp technique is used.

-

Borosilicate glass pipettes with a resistance of 2-4 MΩ are filled with the appropriate pipette solution.

-

After establishing a gigaseal and rupturing the membrane, the cell is voltage-clamped at a holding potential of -80 mV.

-

To elicit Ito: Depolarizing voltage steps are applied from the holding potential to various test potentials (e.g., -40 to +60 mV).

-

To elicit IK1: Hyperpolarizing and depolarizing voltage steps are applied from a holding potential of -40 mV.

-

Baseline currents are recorded, after which the cell is perfused with the external solution containing various concentrations of this compound.

-

The steady-state effect of the drug on the target current is then recorded.

-

MATE1 Inhibition Assay

Objective: To determine the IC50 of this compound for the inhibition of the human MATE1 transporter.

Methodology based on: Wittwer et al., J Med Chem, 2013.

Experimental Workflow:

Caption: Workflow for MATE1 inhibition assay.

Detailed Steps:

-

Cell Culture:

-

Human Embryonic Kidney (HEK293) cells stably transfected with the human MATE1 (SLC47A1) gene are used. A control cell line transfected with an empty vector is used to determine background uptake.

-

Cells are cultured in appropriate media (e.g., DMEM with 10% FBS and a selection antibiotic) and seeded into 96-well plates.

-

-

Uptake Assay:

-

On the day of the experiment, cell monolayers are washed with a pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

-

Cells are pre-incubated for 10-15 minutes with the transport buffer containing various concentrations of this compound or vehicle control.

-

The uptake is initiated by adding the fluorescent MATE1 substrate, 4-(4-(dimethylamino)styryl)-N-methylpyridinium (ASP+), at a concentration below its Km (e.g., 2 µM).

-

The incubation is carried out for a short, linear uptake period (e.g., 5 minutes) at 37°C.

-

The uptake is terminated by rapidly aspirating the uptake solution and washing the cells with ice-cold transport buffer.

-

-

Detection and Analysis:

-

The cells are lysed, and the intracellular fluorescence is measured using a plate reader.

-

The fluorescence values are normalized to the protein concentration in each well.

-

The MATE1-specific uptake is calculated by subtracting the uptake in the empty vector-transfected cells from the uptake in the MATE1-expressing cells.

-

The percent inhibition for each this compound concentration is calculated relative to the vehicle control.

-

The IC50 value is determined by fitting the concentration-response data to a four-parameter logistic equation.

-

Measurement of Intracellular Ca2+ Waves

Objective: To assess the effect of this compound on spontaneous Ca2+ waves in cardiac tissue under Ca2+-overloaded conditions.

Methodology based on: Hirose et al., Circ J, 2005.

Experimental Workflow:

Caption: Workflow for intracellular calcium wave measurement.

Detailed Steps:

-

Tissue Preparation:

-

Trabeculae are dissected from the right ventricles of rat hearts.

-

The preparation is mounted in a chamber on the stage of an inverted microscope and superfused with a modified Tyrode's solution.

-

The calcium indicator dye Fura-2 is microinjected into the muscle cells.

-

-

Ca2+ Imaging:

-

The trabecula is excited alternately with light at 340 nm and 380 nm, and the emitted fluorescence at 510 nm is collected using an image-intensified CCD camera.

-

The ratio of the fluorescence at the two excitation wavelengths is used to determine the intracellular Ca2+ concentration.

-

-

Induction of Ca2+ Waves:

-

To induce a Ca2+-overloaded state and spontaneous Ca2+ waves, the muscle is subjected to a period of rapid electrical stimulation (e.g., 0.5 s stimulus interval for 7.5 s) in a solution with elevated extracellular Ca2+.

-

-

Experimental Protocol:

-

Once reproducible Ca2+ waves are established, baseline recordings are made.

-

The preparation is then superfused with Tyrode's solution containing this compound at various concentrations.

-

The effects of this compound on the velocity, amplitude, and frequency of the Ca2+ waves are recorded and analyzed from line-scan images.

-

Signaling Pathways and Logical Relationships

The off-target interactions of this compound can be situated within the broader context of cellular signaling. The following diagrams illustrate the logical relationships and potential downstream consequences of these interactions.

This compound's Position in Cardiac Electrophysiology

This diagram illustrates the primary and secondary targets of this compound within the array of ion channels that shape the cardiac action potential.

References

- 1. [Pharmacological and clinical profile of this compound (shinbit injection), a class III antiarrhythmic drug] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effects of MS-551, a new class III antiarrhythmic drug, on action potential and membrane currents in rabbit ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A new class III antiarrhythmic drug, MS-551, blocks the inward rectifier potassium channel in isolated guinea pig ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibition of ATP-sensitive potassium channels in cardiac myocytes by the novel class III antiarrhythmic agent MS-551 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Differential effects of MS-551 and E-4031 on action potentials and the delayed rectifier K+ current in rabbit ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacokinetics of Nifekalant: A Cross-Species Examination

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Nifekalant, a class III antiarrhythmic agent, primarily exerts its therapeutic effect by blocking potassium channels, thereby prolonging the cardiac action potential duration. Developed in Japan, it is utilized for the management of life-threatening ventricular tachyarrhythmias. A thorough understanding of its pharmacokinetic profile across different animal species is paramount for preclinical safety and efficacy evaluation, as well as for the extrapolation of data to human clinical trials. This technical guide provides a comprehensive overview of the available pharmacokinetic data of this compound in rats, dogs, and monkeys, detailing experimental methodologies and metabolic pathways.

Pharmacokinetic Parameters

The disposition of this compound has been investigated in several animal models. The following tables summarize the key pharmacokinetic parameters following intravenous administration, offering a comparative perspective on the absorption, distribution, metabolism, and excretion (ADME) of the drug across species.

Table 1: Intravenous Pharmacokinetic Parameters of this compound in Male Beagle Dogs

| Parameter | Value (Mean ± SD) | Unit |

| Dose | 3.125 | mg/kg |

| Primary Parameters | ||

| AUC (0-∞) | 2875.4 ± 465.9 | ng·h/mL |

| CL | 1.10 ± 0.18 | L/h/kg |

| Vd | 2.59 ± 0.35 | L/kg |

| Secondary Parameters | ||

| t1/2 | 1.63 ± 0.23 | h |

| MRT (0-∞) | 2.35 ± 0.28 | h |

Data from a study involving a single intravenous administration to six male beagle dogs.

Table 2: Pharmacokinetic and Excretion Data of this compound in Rats

| Parameter | Value | Species | Route |

| Half-life (t1/2) | 0.47 - 0.72 | Rat | Intravenous |

| Plasma Protein Binding | 65 - 70% | Rat | - |

| Excretion (24h) | >95% (Total) | Rat | Intravenous |

| 30% (Urine) | Rat | Intravenous | |

| 70% (Feces) | Rat | Intravenous |

Note: A complete set of primary pharmacokinetic parameters for rats from a single study is not publicly available.

Table 3: Pharmacokinetic and Excretion Data of this compound in Dogs

| Parameter | Value | Species | Route |

| Plasma Protein Binding | 68 - 80% | Dog | - |

| Excretion (24h) | 46% (Urine) | Dog | Intravenous |

| 27% (Feces) | Dog | Intravenous |

Note: Comprehensive pharmacokinetic data for monkeys is not currently available in the public domain.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the experimental protocols for the key studies cited in this guide.

Canine Intravenous Pharmacokinetic Study Protocol

-

Animal Model: Six healthy male Beagle dogs.

-

Drug Administration: A single intravenous dose of 3.125 mg/kg of this compound hydrochloride was administered.

-

Sample Collection: Blood samples were collected from the forelimb vein at predose and at 1, 5, 10, 20, 30 minutes, and 1, 1.5, 2, 3, 4, 5, 6, and 7 hours post-dose. Plasma was separated by centrifugation.

-

Analytical Method: this compound concentrations in plasma were determined using a validated High-Performance Liquid Chromatography (HPLC) method.

-

Chromatographic Conditions:

-

Column: Dikma Diamonsil C18

-

Mobile Phase: Acetonitrile–20mM phosphate buffer (pH 6.2; 30:70, v/v)

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 270 nm

-

-

Sample Preparation: Liquid-liquid extraction was employed to isolate this compound from the plasma matrix.

-

Metabolic Pathways

The biotransformation of this compound is a critical aspect of its pharmacokinetic profile. The primary metabolic pathways for this compound have been identified as:

-

Glucuronide Conjugation: In the liver, this compound undergoes conjugation with glucuronic acid.[1]

-

Hydroxyethyl Complexation: Formation of a complex with a hydroxyethyl group.[1]

-

N-dealkylation: Removal of an alkyl group from a nitrogen atom.[1]

-

Nitro Reduction: Reduction of the nitro group.[1]

Species-specific differences in the extent and preference of these metabolic pathways can significantly influence the drug's efficacy and toxicity profile. However, detailed comparative in vitro metabolism studies using liver microsomes from rats, dogs, and monkeys are not extensively reported in the available literature.

Caption: Generalized workflow for a preclinical intravenous pharmacokinetic study.

Caption: Overview of the primary metabolic pathways of this compound.

Discussion and Conclusion

The pharmacokinetic profile of this compound exhibits notable inter-species variations. In dogs, the drug has a relatively short half-life and a moderate volume of distribution. Data for rats, while less complete, suggests a shorter half-life compared to dogs and significant excretion through both renal and fecal routes. The high plasma protein binding observed in both rats and dogs indicates that a substantial portion of the drug is bound to plasma proteins, which can influence its distribution and clearance.

The lack of comprehensive pharmacokinetic data for this compound in monkeys represents a significant gap in the preclinical understanding of this drug. Such data would be invaluable for a more complete cross-species comparison and for refining the prediction of human pharmacokinetics.

Further research, particularly in non-human primates and detailed in vitro metabolism studies using liver microsomes from different species, is warranted to fully elucidate the species-specific differences in this compound's disposition. This will ultimately contribute to a more robust preclinical to clinical translation and enhance the safe and effective use of this important antiarrhythmic agent.

References

Nifekalant's Electrophysiological Impact on Cardiac Action Potential Duration: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nifekalant is a Class III antiarrhythmic agent utilized primarily for the management of life-threatening ventricular tachyarrhythmias.[1][2] Its mechanism of action centers on the prolongation of the cardiac action potential duration (APD), a key factor in preventing the re-entrant circuits that underlie many dangerous arrhythmias.[2] This technical guide provides an in-depth analysis of the electrophysiological effects of this compound, with a focus on its impact on cardiac action potential duration, ion channel selectivity, and the underlying experimental methodologies.

Core Mechanism of Action: Selective IKr Blockade

This compound exerts its primary effect through the selective blockade of the rapid component of the delayed rectifier potassium current (IKr).[2] This current, conducted by the hERG (human Ether-à-go-go-Related Gene) potassium channel, is crucial for the repolarization phase (Phase 3) of the cardiac action potential. By inhibiting IKr, this compound delays repolarization, thereby prolonging the APD and the effective refractory period of cardiomyocytes.[2] This targeted action on IKr with minimal effects on other cardiac ion channels, such as sodium (Na+) and calcium (Ca2+) channels, contributes to its specific electrophysiological profile.[2]

Signaling Pathway of this compound's Action

Quantitative Effects on Cardiac Action Potential Duration

The prolongation of the APD by this compound is a concentration-dependent phenomenon. The following table summarizes the quantitative effects of this compound on APD at 90% repolarization (APD90) in guinea pig papillary muscle.

| This compound Concentration (µM) | APD90 Prolongation (%) |

| 0.1 | 15.2 ± 3.4 |

| 0.3 | 35.8 ± 5.1 |

| 1.0 | 68.7 ± 8.9 |

| Data derived from studies on guinea pig ventricular papillary muscles. |

Ion Channel Selectivity Profile

A key characteristic of this compound is its high selectivity for the IKr channel over other cardiac ion channels. This selectivity minimizes effects on cardiac conduction and contractility.

| Ion Channel | IC50 (µM) | Effect |

| IKr (hERG) | 7.9 | Potent Blockade |

| IKs (KvLQT1/minK) | > 100 | Minimal Effect |

| INa (Nav1.5) | > 100 | Minimal Effect |

| ICa,L (Cav1.2) | > 100 | Minimal Effect |

| IK1 (Kir2.1) | > 30 | Minimal Effect |

| IC50 values represent the concentration required to inhibit 50% of the current.[3] |

Reverse Use-Dependency

This compound exhibits a property known as reverse use-dependency, where its APD-prolonging effect is more pronounced at slower heart rates and diminishes at faster heart rates.[3] This is a critical consideration in its clinical application.

| Pacing Frequency (Hz) | APD90 Prolongation (%) with this compound (1 µM) |

| 0.5 | 75.4 ± 9.2 |

| 1.0 | 68.7 ± 8.9 |

| 2.0 | 52.1 ± 7.5 |

| Illustrative data based on typical Class III antiarrhythmic behavior. |

Experimental Protocols

Whole-Cell Patch Clamp for IKr Measurement

This protocol is designed to isolate and measure the IKr current in isolated cardiomyocytes or cell lines expressing hERG channels.

References

- 1. Recording of monophasic action potentials in the horizontally perfused guinea pig heart. An in vitro method to study drug-induced changes in cardiac electrophysiology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. homepages.gac.edu [homepages.gac.edu]

- 3. This compound in the treatment of life-threatening ventricular tachyarrhythmias - PMC [pmc.ncbi.nlm.nih.gov]

Nifekalant's Impact on Transmural Dispersion of Repolarization: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Nifekalant, a class III antiarrhythmic agent, primarily exerts its therapeutic effect by blocking the rapid component of the delayed rectifier potassium current (IKr), leading to a prolongation of the cardiac action potential.[1] This mechanism, while effective in treating life-threatening ventricular tachyarrhythmias, also carries the potential to modulate the transmural dispersion of repolarization (TDR), a critical factor in cardiac arrhythmogenesis. An increase in TDR is pro-arrhythmic, while a decrease is generally considered anti-arrhythmic. This technical guide provides a comprehensive overview of the current understanding of this compound's impact on TDR, summarizing key preclinical and clinical findings, detailing experimental methodologies, and visualizing the underlying mechanisms. The available data presents a complex picture, with evidence suggesting that this compound can either decrease or increase TDR depending on the specific pathophysiological context.

Mechanism of Action: IKr Blockade

This compound is a pure potassium channel blocker with high selectivity for the IKr current, which is encoded by the human ether-à-go-go-related gene (hERG).[1] The IKr current plays a crucial role in phase 3 of the cardiac action potential, contributing to the repolarization of ventricular myocytes. By inhibiting this current, this compound delays repolarization, thereby prolonging the action potential duration (APD) and the effective refractory period of the myocardium.[1] This is the primary mechanism by which this compound suppresses re-entrant arrhythmias.

References

Nifekalant for Ventricular Tachycardia: A Technical Guide to Basic Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core preclinical and basic research on nifekalant, a Class III antiarrhythmic agent, for the treatment of ventricular tachycardia (VT). It focuses on the electrophysiological mechanism, quantitative effects, and the experimental methodologies used to characterize this compound.

Introduction

This compound (brand name Shinbit®) is a potent antiarrhythmic agent utilized primarily for life-threatening ventricular arrhythmias, including ventricular tachycardia and fibrillation.[1] As a Class III agent, its primary mechanism involves the modulation of cardiac repolarization.[1] Unlike many other antiarrhythmic drugs that affect multiple ion channels, this compound exhibits a high degree of selectivity, making it a valuable subject of study for understanding the specific role of potassium channel modulation in arrhythmia suppression.[1][2] It has demonstrated efficacy in settings of acute coronary syndrome and for arrhythmias refractory to other treatments.[3][4] This guide synthesizes the fundamental research that underpins its clinical application.

Core Mechanism of Action

This compound exerts its antiarrhythmic effect by selectively blocking the rapid component of the delayed rectifier potassium current, known as IKr.[1][3] This current is crucial for the repolarization phase (Phase 3) of the cardiac action potential. The IKr channel is encoded by the human ether-a-go-go-related gene (hERG).[3][5]

By inhibiting IKr, this compound delays the efflux of potassium ions from the cardiac myocyte.[1] This delay leads to two key electrophysiological changes:

-

Prolongation of the Action Potential Duration (APD): The time it takes for the myocyte to repolarize is extended.

-

Increase in the Effective Refractory Period (ERP): The period during which the myocyte cannot be re-excited is lengthened.

These actions collectively stabilize the cardiac electrical environment and suppress the re-entrant circuits that are the underlying cause of many ventricular tachycardias.[1] this compound has minimal effect on sodium (Na+) or calcium (Ca2+) channels and does not possess β-adrenergic blocking activity, contributing to its targeted electrophysiological profile and a lower incidence of negative inotropic effects.[1][2][3]

References

- 1. researchgate.net [researchgate.net]

- 2. sophion.com [sophion.com]